alachlor OXA
Overview
Description
Alachlor OXA, also known as Alachlor OA or Alachlor oxanilic acid, is a chemical compound with the formula C14H19NO4 . It is a metabolite of the herbicide alachlor . Alachlor is a chloroacetanilide herbicide that is widely used to control different broadleaf weeds and annual grasses in various agricultural crops .
Synthesis Analysis
A method was developed for simultaneous determination of alachlor, acetochlor, and pretilachlor in field soil by GC–MS coupled with MIL-101 based SPE . Another study isolated a new alachlor-degrading bacterium and proposed a novel alachlor-degrading pathway .
Molecular Structure Analysis
The molecular structure of alachlor OXA is characterized by an oxoacetic acid substituted by a (2,6-diethylphenyl)(methoxymethyl)amino group at position 2 . It has a low molecular weight of 269.769 g/mol .
Chemical Reactions Analysis
Alachlor is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil . The degradation results in the formation of different types of metabolites following different metabolic pathways .
Physical And Chemical Properties Analysis
Alachlor OXA is a solid at room temperature with a melting point of approximately 38°C . It has a high solubility in water (242 ppm at 25°C) and shows moderate mobility in sand and silt .
Scientific Research Applications
Herbicide in Agriculture
Alachlor OA is a chloroacetanilide herbicide which is commonly used to control different broad leaf weeds and annual grasses at their pre-emergence stage from various agricultural crops including maize, sorghum, and soybean .
Environmental Fate Studies
Understanding the environmental fate of Alachlor OA is crucial due to its intensive and repeated use in agricultural fields. This includes studying processes such as sorption, transport, leaching, and transformations .
Ecotoxicology
Alachlor OA has been found to have harmful impacts on different biotic components of the environment including plants, animals, and human beings. Therefore, studying its ecotoxicological effects is an important area of research .
Biodegradation
Microbial biodegradation is a main method of removal of Alachlor OA in the natural environment. Certain bacterial and fungal strains play a distinctive role in the biotransformation of this herbicide in soil and aqueous media .
Degradation Pathway Analysis
Understanding the degradation pathway of Alachlor OA is crucial for managing its environmental impact. This involves studying the formation of different types of metabolites following different metabolic pathways .
Analytical Chemistry
Alachlor OA is used as an analytical reference standard for estimating the analyte in ground water samples using high-performance liquid chromatography technique (HPLC) .
Mechanism of Action
Target of Action
Alachlor OA, also known as Alachlor OXA, is a metabolite of alachlor . Alachlor is a preemergence herbicide used for the control of annual grasses and many broad-leaved weeds in crops such as corn and other crops . The primary targets of Alachlor OA are these unwanted grasses and weeds.
Mode of Action
It is known that alachlor, the parent compound, works by inhibiting elongase and geranylgeranyl pyrophosphate (ggpp) cyclisation enzymes, which are part of the gibberellin pathway . This inhibition interferes with a plant’s ability to produce protein and disrupts root growth .
Biochemical Pathways
The biochemical pathways affected by Alachlor OA involve the inhibition of fatty acid and lipid biosynthesis, as well as gibberellin synthesis . The degradation of Alachlor OA results in the formation of different types of metabolites following different metabolic pathways .
Pharmacokinetics
It is known that alachlor, the parent compound, is moderately persistent in the environment, with a half-life of over 70 days in soil and 808 to 1518 days in water .
Result of Action
The result of Alachlor OA’s action is the control of unwanted grasses and weeds in agricultural fields. It’s worth noting that alachlor has been found to have harmful impacts on different biotic components of the environment, including plants, animals, and human beings .
Action Environment
The action of Alachlor OA is influenced by various environmental factors. For instance, Alachlor has a relatively low sorption and persistence in the soil and aqueous media because it is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil . Furthermore, it has been observed that Alachlor has relatively higher sorption values in soils with higher organic matter content and lower pH values .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-10-7-6-8-11(5-2)12(10)15(9-19-3)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCYOELBTPOBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037486 | |
Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
171262-17-2 | |
Record name | Alachlor OA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171262-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is alachlor OXA monitored in groundwater, and how is it analyzed?
A1: Alachlor OXA is a degradation product of the herbicide alachlor. Because alachlor can leach into groundwater, understanding the presence and fate of its degradation products, like alachlor OXA, is crucial for assessing potential environmental impacts [, ]. The research describes the use of high-performance liquid chromatography/mass spectrometry (HPLC/MS) as a highly sensitive and accurate method for quantifying alachlor OXA in water samples [].
Q2: How frequently is alachlor OXA detected in groundwater, and are there geographical trends?
A2: The Acetochlor Registration Partnership (ARP) conducted a large-scale, multi-year study across seven Midwestern states to monitor alachlor and related compounds in groundwater []. Their findings indicated that alachlor OXA was detected less frequently than its parent compound and other degradates like ESA. The occurrence of alachlor OXA was not solely dependent on soil type but was influenced by a complex interplay of factors, including local topography, drainage patterns, irrigation practices, and well depth [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.